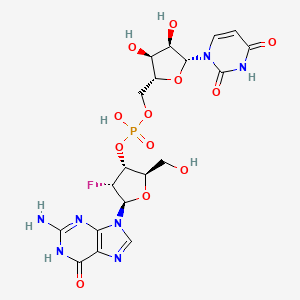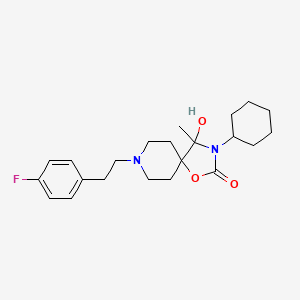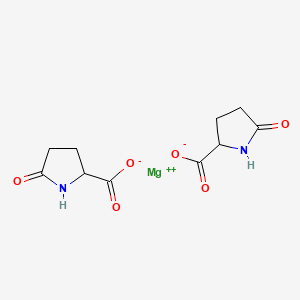
Magnesium pyrrolidone carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium pyrrolidone carboxylate is a magnesium salt of pyrrolidone carboxylic acid, also known as pyroglutamic acid. This compound is a naturally occurring cyclic organic compound found in the skin’s Natural Moisturizing Factor (NMF). It is known for its excellent hydrating properties and is widely used in cosmetic and skincare products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium pyrrolidone carboxylate is synthesized through the reaction of pyrrolidone carboxylic acid with magnesium oxide. The process involves thermal cyclization of glutamic acid derived from beet molasses, followed by dehydration. The reaction mixture is stirred, filtered, and atomized to obtain the final product .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process ensures high purity and consistency of the product, making it suitable for use in various applications, especially in the cosmetic industry .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium pyrrolidone carboxylate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in coordination chemistry, forming complexes with various metal ions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with acids can lead to the formation of pyrrolidone carboxylic acid, while reactions with other metal salts can result in the formation of different metal carboxylates .
Aplicaciones Científicas De Investigación
Magnesium pyrrolidone carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
Magnesium pyrrolidone carboxylate exerts its effects by enhancing the bioavailability of magnesium. The pyrrolidone carboxylic acid component facilitates the penetration of magnesium into cells, where it participates in various biochemical processes, including energy production and cellular metabolism . This compound also has spasmolytic and neurosedative activities, making it effective in reducing muscle contractions and inflammation .
Comparación Con Compuestos Similares
Magnesium pyrrolidone carboxylate can be compared with other salts of pyrrolidone carboxylic acid, such as sodium pyrrolidone carboxylate and potassium pyrrolidone carboxylate. While all these compounds share similar hydrating properties, this compound is unique due to its enhanced bioavailability and additional therapeutic benefits .
List of Similar Compounds
- Sodium pyrrolidone carboxylate
- Potassium pyrrolidone carboxylate
- Calcium pyrrolidone carboxylate
This compound stands out due to its superior bioavailability and broader range of applications in both the cosmetic and pharmaceutical industries .
Propiedades
Número CAS |
5819-47-6 |
|---|---|
Fórmula molecular |
C10H12MgN2O6 |
Peso molecular |
280.52 g/mol |
Nombre IUPAC |
magnesium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
Clave InChI |
JQAACYUZYRBHGG-UHFFFAOYSA-L |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


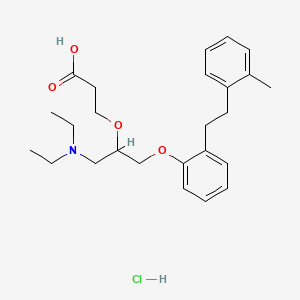
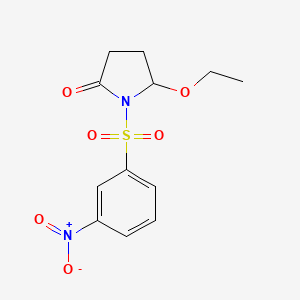
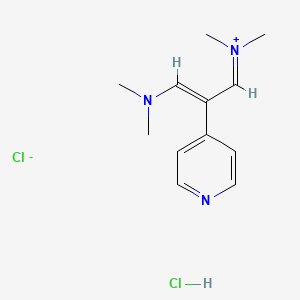
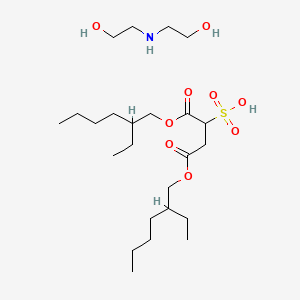
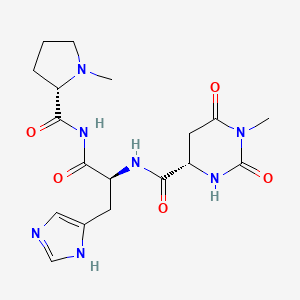
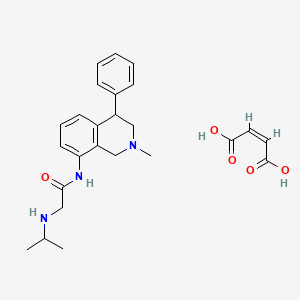
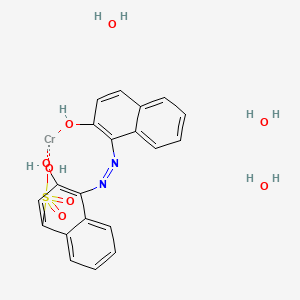
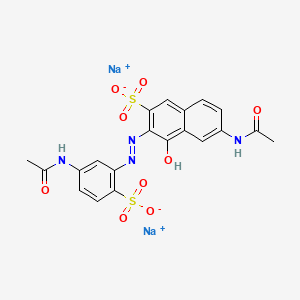
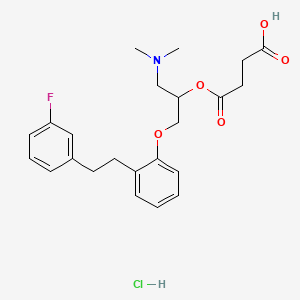
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)


